molecular formula C21H24N4OS B12244389 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12244389
M. Wt: 380.5 g/mol
InChI Key: VKVUDYGYTVDMOY-UHFFFAOYSA-N
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Description

The compound 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic molecule that features a quinazolinone core, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and thiazole rings through various coupling reactions. Common reagents used in these steps include:

    Quinazolinone formation: Starting from anthranilic acid derivatives, cyclization reactions are employed.

    Piperidine ring introduction: Piperidine derivatives are often introduced via nucleophilic substitution reactions.

    Thiazole ring formation: Thiazole rings are typically synthesized through cyclization reactions involving thiourea and α-haloketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
  • Imidazole derivatives
  • Other quinazolinone derivatives

Uniqueness

What sets 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the quinazolinone core, piperidine ring, and thiazole ring in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

3-[[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H24N4OS/c26-21-16-4-1-2-5-17(16)22-14-25(21)12-15-8-10-24(11-9-15)13-20-23-18-6-3-7-19(18)27-20/h1-2,4-5,14-15H,3,6-13H2

InChI Key

VKVUDYGYTVDMOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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